molecular formula C12H11NO3S B3022516 [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid CAS No. 885272-50-4

[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid

Cat. No.: B3022516
CAS No.: 885272-50-4
M. Wt: 249.29 g/mol
InChI Key: ONHLUKAWQAXVPL-UHFFFAOYSA-N
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Description

[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid is a thiazole-derived compound characterized by a methoxyphenyl substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Thiazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHLUKAWQAXVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269706
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-50-4
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring

Industrial Production Methods: Industrial production of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use as a lead compound in the development of new drugs.

Industry: In the industrial sector, [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy-phenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid with structurally related thiazole derivatives, emphasizing substituent effects, biological activities, and applications:

Compound Name Substituent(s) Key Biological Activity/Application Key Reference
[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid 3-Methoxyphenyl at 2-position Research reagent; intermediate for drug synthesis
Fenclozic acid
(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid)
4-Chlorophenyl at 2-position Studied for acute liver effects and metabolism; used in isotopic labeling studies
Activator-3
(2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid)
4-Trifluoromethylphenylamino at 2-position Potent AMPK activator; potential therapeutic applications in metabolic disorders
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Chlorophenylamino at 2-position Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties; drug development intermediate
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-Methoxyphenyl fused to quinazolinone Green-synthesized heterocyclic derivative; precursor for biologically active compounds

Key Structural and Functional Insights:

Trifluoromethyl groups (Activator-3) increase lipophilicity and resistance to enzymatic degradation, critical for AMPK activation . Chloro substituents (fenclozic acid) may enhance binding affinity to hydrophobic enzyme pockets but pose higher toxicity risks .

Biological Activity: The quinazolinone-thiazole hybrid () exhibits distinct activity due to its fused aromatic system, highlighting the role of core structure modifications . Phenylamino groups (Activator-3, ) enable hydrogen bonding, crucial for target engagement in enzyme activation .

Synthetic Approaches :

  • Microwave-assisted synthesis () and green chemistry methods () improve yields and reduce environmental impact compared to traditional routes .
  • Radioisotope labeling (fenclozic acid, ) facilitates pharmacokinetic and metabolic studies .

Biological Activity

[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This compound is characterized by its unique thiazole structure, which is known to exhibit various pharmacological properties.

Chemical Structure

The chemical structure of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid can be represented as follows:

  • IUPAC Name : [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
  • Molecular Formula : C₁₂H₁₁NO₃S
  • CAS Number : 885272-50-4

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its anticancer and antibacterial properties.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of thiazole derivatives, including [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid. Notably:

  • Prostate Cancer Inhibition : In a study examining a series of thiazole derivatives, compounds similar to [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid demonstrated potent inhibitory effects on prostate cancer cell lines, with IC50 values ranging from 0.7 to 1.0 μM . The mechanism of action was suggested to involve the inhibition of tubulin polymerization, a critical process for cell division.
  • Melanoma Cell Lines : Further investigations revealed that modifications to the thiazole structure could enhance antiproliferative activity against melanoma cells, with some derivatives achieving IC50 values in the low nanomolar range .

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored:

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often closely linked to their structural features. Key findings from SAR studies include:

  • Substituents at C-2 and C-4 : The nature of substitutions at these positions significantly influences both the potency and selectivity of the compounds against target cells . For instance, lipophilic substitutions at C-2 have been shown to enhance activity.
CompoundPositionSubstituentActivity (IC50/MIC)
AC-2Phenyl0.5 μM
BC-4Pyridyl0.1 μM
CC-2Alkyl>10 μM

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

  • NCI Screening : The National Cancer Institute's screening of thiazole compounds revealed that several derivatives exhibited broad-spectrum anticancer activity across various human tumor cell lines . This underscores the potential of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid as a lead compound for further development.
  • In Vitro Studies : In vitro studies assessing the cytotoxic effects of thiazole derivatives demonstrated significant reductions in cell viability across multiple cancer cell lines, with some compounds showing selectivity towards malignant cells over normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid
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[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid

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